molecular formula C23H19FN4O2S B2891592 1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848728-14-3

1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2891592
CAS No.: 848728-14-3
M. Wt: 434.49
InChI Key: JOODNTFFFMGYDT-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzene-1,2-diamine with a suitable aldehyde to form the quinoxaline core, followed by further functionalization to introduce the fluorobenzyl and tolylsulfonyl groups . The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoxaline analogs .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S/c1-16-5-4-6-19(13-16)31(29,30)28-15-27(14-17-9-11-18(24)12-10-17)22-23(28)26-21-8-3-2-7-20(21)25-22/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOODNTFFFMGYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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